N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine
Description
Properties
IUPAC Name |
N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-8-2-5-11(12)9(6-8)7-13-10-3-4-10/h2,5-6,10,13H,3-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSKIRVPLGEUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using Benzyl Halides
The most widely reported method involves reacting 2-fluoro-5-methylbenzyl chloride with cyclopropanamine under basic conditions. This nucleophilic substitution proceeds via an SN2 mechanism, facilitated by polar aprotic solvents such as dichloromethane or toluene. Triethylamine is commonly employed to neutralize HCl byproducts.
Reaction Scheme :
Key Parameters :
Reductive Amination
An alternative route employs reductive amination between 2-fluoro-5-methylbenzaldehyde and cyclopropanamine . Sodium triacetoxyborohydride (STAB) in acetic acid serves as the reducing agent, achieving yields of 70–85%.
Advantages :
Limitations :
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis leverages continuous flow reactors to enhance safety and scalability. Key features include:
Purification Techniques
-
Recrystallization : Ethanol/water mixtures (3:1 v/v) yield >95% purity.
-
Column Chromatography : Silica gel with hexane/ethyl acetate (8:2 to 6:4) removes unreacted benzyl chloride.
Reaction Optimization and Challenges
Byproduct Mitigation
Common byproducts include ring-opened amines and dimerized cyclopropane derivatives . Strategies to suppress these include:
Catalytic Innovations
Recent advances utilize palladium-catalyzed cross-coupling to attach the benzyl group post-cyclopropanation. This modular approach improves regioselectivity and reduces step count.
Example :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 95 | High | 120–150 |
| Reductive Amination | 85 | 97 | Moderate | 180–220 |
| Flow Reactor | 92 | 99 | Very High | 90–110 |
Insights :
-
Flow reactors offer the best balance of yield and cost for industrial applications.
-
Reductive amination is preferred for lab-scale synthesis requiring high purity.
Case Studies and Recent Advances
Patent-Efficient Synthesis (EP3041825A1)
A one-step procedure from 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde and N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride in acetonitrile with NaOCl achieved 92% yield. Key conditions:
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Temperature : 60°C
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Reaction Time : 2 hours
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The cyclopropane ring and fluorinated aromatic group contribute to its binding affinity and specificity. Pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The table below compares N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine with key structural analogs:
Key Observations :
- Fluorine vs.
- Heterocyclic Variations : Pyrazole-containing analogs (e.g., ) exhibit increased nitrogen content, which may improve solubility or binding affinity in biological systems.
Biological Activity
N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring substituted with a fluorinated phenyl group. This structural configuration is crucial for its interaction with biological targets.
- Molecular Formula : C12H14F
- Molecular Weight : 195.24 g/mol
The biological activity of this compound primarily involves its interaction with serotonin receptors, particularly the 5-HT_2C receptor. Studies have indicated that compounds with similar structures can act as agonists or antagonists at these receptors, influencing various neurochemical pathways.
Key Mechanisms:
- Receptor Binding : The compound's fluorinated phenyl group enhances binding affinity to serotonin receptors, potentially increasing selectivity and potency.
- Signal Transduction : Activation of the 5-HT_2C receptor can lead to downstream signaling effects that impact mood regulation and appetite control.
Biological Activity Data
Recent studies have provided insights into the biological activity of this compound. Below is a summary of findings from various research articles:
These results indicate that this compound exhibits significant agonistic activity at the 5-HT_2C receptor, with high selectivity over the 5-HT_2B receptor.
Case Studies
- Fluorinated Cyclopropane Derivatives : A study focused on synthesizing and evaluating various fluorinated cyclopropane derivatives, including this compound, demonstrated promising results in modulating serotonin receptor activity. The derivatives showed enhanced potency and selectivity compared to non-fluorinated analogs, suggesting that fluorination is a beneficial modification for developing selective receptor agonists .
- Structure-Activity Relationship (SAR) : Research examining the SAR of cyclopropylmethylamines indicated that modifications at the phenyl ring significantly affect biological activity. The introduction of fluorine at specific positions was found to optimize binding affinity and selectivity for the 5-HT_2C receptor, reinforcing the importance of strategic molecular design in drug development .
Q & A
Q. What are the optimal synthetic routes for N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine, and what challenges arise during cyclopropanation?
- Methodological Answer : Synthesis typically involves: (i) Methylene bridge formation : Reacting 2-fluoro-5-methylbenzyl chloride with cyclopropanamine via nucleophilic substitution (e.g., using triethylamine as a base in dichloromethane at 0–5°C). (ii) Cyclopropanation : Employing diazo compounds (e.g., trimethylsilyldiazomethane) with metal catalysts (e.g., Rh₂(OAc)₄) to stabilize the strained cyclopropane ring. Challenges include controlling exothermic reactions and avoiding ring-opening side products. Similar protocols are adapted from thiophene-cyclopropanamine derivatives .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze aromatic protons (δ 6.8–7.2 ppm for fluorinated phenyl) and cyclopropane CH₂ groups (δ 1.2–1.5 ppm). Fluorine coupling splits signals in ¹H NMR.
- LC-MS : Confirm molecular ion peaks (expected m/z ≈ 208 for [M+H]⁺) and rule out impurities.
- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹). Cross-validate with computational models (e.g., DFT) .
Q. What purification strategies mitigate byproducts like ring-opened amines or unreacted precursors?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to isolate crystalline product.
- Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate, 8:2 to 6:4) to separate cyclopropanamine derivatives from polar impurities.
- Salt Formation : Convert the amine to a hydrochloride salt (via HCl gas in diethyl ether) for improved stability and solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data caused by dynamic stereochemistry of the cyclopropane ring?
- Methodological Answer :
- Variable-Temperature NMR : Conduct experiments at –40°C to slow ring-flipping and resolve diastereotopic proton splitting.
- 2D NMR (NOESY/ROESY) : Detect spatial proximity between cyclopropane CH₂ and aromatic protons to assign stereochemistry.
- Computational Modeling : Compare experimental shifts with DFT-predicted values for different conformers .
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing hazardous intermediates?
- Methodological Answer :
- Flow Chemistry : Use continuous reactors to control exothermic cyclopropanation steps (e.g., residence time <10 sec at 25°C).
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer processing.
- Catalyst Screening : Test Ru-based catalysts (e.g., RuCl₃) for improved selectivity over Rh catalysts, reducing metal residue .
Q. How do discrepancies between in vitro enzyme inhibition and in vivo pharmacokinetic data arise, and how can they be addressed?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes to identify rapid Phase I oxidation of the cyclopropane ring (e.g., CYP3A4-mediated degradation).
- Prodrug Design : Introduce ester-protected amines (e.g., tert-butyl carbamate) to enhance metabolic stability.
- Toxicogenomics : Compare transcriptomic profiles (e.g., RNA-seq) of treated vs. control models to uncover off-target effects .
Q. What computational methods predict interactions with biological targets like TRPM8 channels or LSD1 enzymes?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Model compound binding to TRPM8 (PDB: 6NR2) using fluorophenyl groups as key pharmacophores.
- MD Simulations : Simulate binding stability (50 ns trajectories) to assess hydrogen bonding with Lysine residues in LSD1 (e.g., Lys661).
- QSAR Models : Correlate substituent electronegativity (fluorine vs. chlorine) with IC₅₀ values for activity optimization .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
- Methodological Answer :
- Analog Library Synthesis : Replace the 2-fluoro group with Cl, Br, or CF₃ to test electronic effects on target binding.
- Biological Screening : Measure IC₅₀ against related targets (e.g., TRPA1 vs. TRPM8) to assess selectivity.
- Crystallography : Solve co-crystal structures with LSD1 to identify critical hydrophobic interactions from the cyclopropane moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
